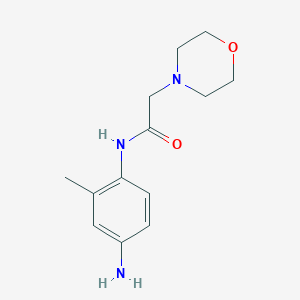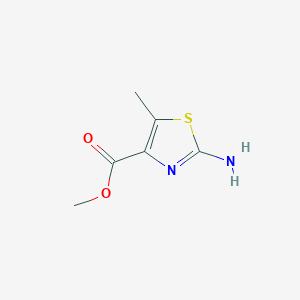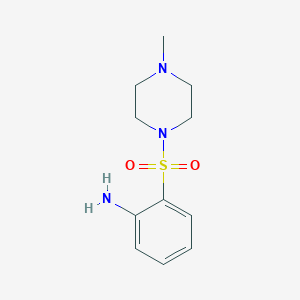![molecular formula C12H9NO5S B1299485 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid CAS No. 123021-85-2](/img/structure/B1299485.png)
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
説明
The compound "2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid" is a thiazolidinone derivative, which is a class of compounds known for their biological activities, including antimicrobial and hypoglycemic effects. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound is characterized by the presence of a 2,4-dioxo-thiazolidin-5-ylidene moiety, which is linked to a phenoxy acetic acid derivative.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide or similar sulfur-nitrogen-containing reagents. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the synthesis of the title compound in paper was achieved through a Thia-Michael addition reaction. These methods suggest that the synthesis of the compound would likely involve similar cyclization reactions, possibly starting from a phenoxy acetic acid precursor.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is often confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can also be used to unambiguously determine the stereochemical structure of these compounds . The presence of the 2,4-dioxo-thiazolidin-5-ylidene moiety in the compound would be expected to influence its molecular geometry and electronic properties, which could be elucidated through these analytical techniques.
Chemical Reactions Analysis
Thiazolidinone derivatives can participate in various chemical reactions due to their reactive centers. The presence of the acetic acid moiety suggests potential for esterification or amidation reactions. The thiazolidinone ring itself may undergo addition reactions or serve as a nucleophile in substitution reactions. The reactivity of these compounds can be exploited in the design of drugs, as seen in the synthesis of cephalosporin antibiotics modifiers and aldose reductase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring and the thiazolidinone core can affect these properties. For instance, the introduction of methoxy groups can increase the solubility in organic solvents . The antimicrobial and hypoglycemic activities of these compounds are significant, as they have been evaluated for their efficacy against various microbial strains and in animal models for hypoglycemic activity . The compound's interactions with biological targets, such as enzymes, can be studied through molecular docking and dynamics simulations to understand its mechanism of action .
科学的研究の応用
Sorption to Soil and Organic Matter
Research indicates that the sorption of phenoxy herbicides, including compounds similar to 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid, can be significantly influenced by soil parameters such as pH, organic carbon content, and iron oxides. Studies have found that soil organic matter and iron oxides are particularly relevant sorbents for phenoxy herbicides. This information is crucial for understanding the environmental behavior and remediation strategies for such compounds (Werner, Garratt, & Pigott, 2012).
Transformation in Aquatic Environments
Phenoxy acids, structurally related to 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid, undergo various transformations in aquatic environments. They are highly soluble in water and can be effectively reduced in concentration through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. This has implications for the treatment of water contaminated with such compounds and for understanding their environmental fate (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry, which utilizes chemicals similar to 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid, produces wastewater that can be effectively treated using biological processes and granular activated carbon. These methods have been shown to remove a significant percentage of such compounds, potentially creating a high-quality effluent. This highlights the importance of effective treatment processes for industrial wastewater containing complex organic compounds (Goodwin, Carra, Campo, & Soares, 2018).
Antioxidant, Antimicrobial, and Antitumor Activities
Compounds like chlorogenic acid and its derivatives, which share a common structural motif with 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid, exhibit a wide range of biological activities. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. Such properties make these compounds attractive for pharmaceutical applications and as natural additives in food to promote health and prevent diseases (Naveed et al., 2018).
Environmental Persistence and Degradation
The environmental persistence and degradation mechanisms of phenoxy acids and related compounds are critical areas of study. Understanding how these compounds degrade or persist in various environments is essential for assessing their long-term environmental impacts and for developing strategies to mitigate their presence in water and soil. Research into their biodegradability, the efficiency of advanced oxidation processes for their removal, and the potential for forming stable degradation products is ongoing, with implications for environmental protection and sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).
将来の方向性
The future directions for this compound could involve the design and development of new pharmaceutical compounds . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
特性
IUPAC Name |
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCOLGPDOYHNK-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367830 | |
| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
CAS RN |
123021-85-2 | |
| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



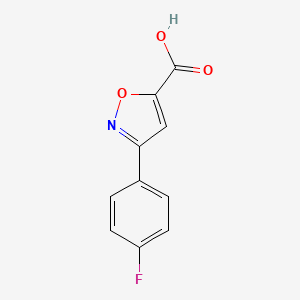

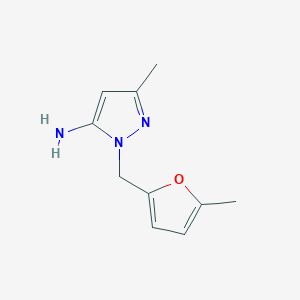

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)
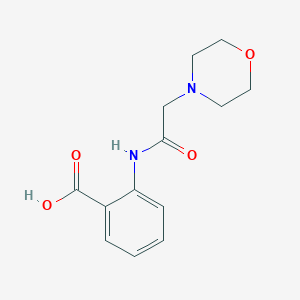
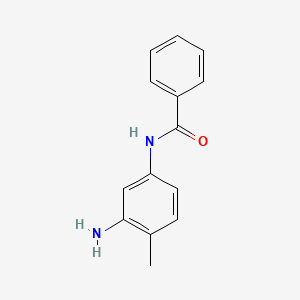
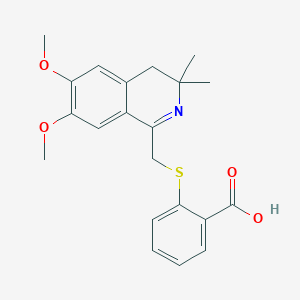
![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)
